(3-Amino-1-benzofuran-2-yl)(4-methylphenyl)methanone
Overview
Description
(3-Amino-1-benzofuran-2-yl)(4-methylphenyl)methanone is a chemical compound with the molecular formula C16H13NO2 and a molecular weight of 251.28 g/mol . This compound is part of the benzofuran family, which is known for its diverse biological activities and applications in various fields of research .
Mechanism of Action
- The primary targets of this compound are not explicitly mentioned in the literature. However, benzofuran derivatives, including this compound, have been investigated for their antimicrobial activity . It’s likely that the compound interacts with specific cellular components or proteins related to its biological effects.
Target of Action
Mode of Action
Biochemical Analysis
Biochemical Properties
(3-Amino-1-benzofuran-2-yl)(4-methylphenyl)methanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, benzofuran derivatives, including this compound, have been shown to inhibit topoisomerase I, an enzyme crucial for DNA replication and transcription . Additionally, this compound may interact with sigma receptors and carbonic anhydrase, affecting cellular signaling and metabolic processes .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, benzofuran derivatives have demonstrated anticancer, anti-inflammatory, and antioxidant properties, which can impact cell proliferation, apoptosis, and oxidative stress responses . These effects suggest that this compound may have therapeutic potential in treating various diseases.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, its interaction with topoisomerase I results in the inhibition of DNA replication and transcription, which can induce cell cycle arrest and apoptosis in cancer cells . Additionally, its binding to sigma receptors may modulate neurotransmitter release and signal transduction pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that benzofuran derivatives can maintain their activity over extended periods, but their stability may be affected by environmental conditions such as pH and temperature . Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained effects on cellular processes, including prolonged inhibition of enzyme activity and gene expression changes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as anti-inflammatory and anticancer activities, without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can affect metabolic flux and metabolite levels by modulating enzyme activity and gene expression . For example, its interaction with carbonic anhydrase can influence the bicarbonate buffering system, impacting cellular pH regulation and metabolic processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes and distributed to various cellular compartments . Its localization and accumulation within cells can affect its activity and function, influencing cellular processes such as signal transduction and metabolic regulation .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, its localization to the nucleus can facilitate its interaction with DNA and nuclear proteins, influencing gene expression and cell cycle regulation . Additionally, its presence in the cytoplasm can modulate cytosolic enzymes and signaling pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Amino-1-benzofuran-2-yl)(4-methylphenyl)methanone typically involves the reaction of 3-amino-1-benzofuran-2-carboxylic acid with 4-methylbenzoyl chloride under basic conditions . The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
(3-Amino-1-benzofuran-2-yl)(4-methylphenyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions often involve reagents like acyl chlorides, alkyl halides, and sulfonyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols . Substitution reactions can result in a variety of substituted benzofuran derivatives .
Scientific Research Applications
(3-Amino-1-benzofuran-2-yl)(4-methylphenyl)methanone has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- (3-Amino-1-benzofuran-2-yl)(4-methoxyphenyl)methanone
- (3-Amino-1-benzofuran-2-yl)(4-hydroxyphenyl)methanone
- (3-Amino-1-benzofuran-2-yl)(2,4-dichlorophenyl)methanone
Uniqueness
(3-Amino-1-benzofuran-2-yl)(4-methylphenyl)methanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
(3-amino-1-benzofuran-2-yl)-(4-methylphenyl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2/c1-10-6-8-11(9-7-10)15(18)16-14(17)12-4-2-3-5-13(12)19-16/h2-9H,17H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWDKAEJDRNLHKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC=C3O2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60347266 | |
Record name | (3-Amino-1-benzofuran-2-yl)(4-methylphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60347266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
333435-40-8 | |
Record name | (3-Amino-1-benzofuran-2-yl)(4-methylphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60347266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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